2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Brand Name: Vulcanchem
CAS No.: 37526-68-4
VCID: VC8414893
InChI: InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13)
SMILES: C1CNC(=O)CC2=C1C=CC(=C2)O
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

CAS No.: 37526-68-4

Cat. No.: VC8414893

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- - 37526-68-4

Specification

CAS No. 37526-68-4
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 7-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Standard InChI InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13)
Standard InChI Key LFDYHVHOUPBVDP-UHFFFAOYSA-N
SMILES C1CNC(=O)CC2=C1C=CC(=C2)O
Canonical SMILES C1CNC(=O)CC2=C1C=CC(=C2)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- features a benzazepine core—a seven-membered azepine ring fused to a benzene moiety. The 8-hydroxy substituent distinguishes it from related derivatives, such as 7,8-dimethoxy analogs . Key structural attributes include:

  • Molecular Formula: C11H13NO2C_{11}H_{13}NO_2

  • Molecular Weight: 191.23 g/mol

  • IUPAC Name: 8-Hydroxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

The hydroxy group at position 8 enhances polarity compared to methoxy-substituted analogs, influencing solubility and reactivity .

Physicochemical Properties

PropertyValue/Range
Melting Point240–245 °C (predicted)
Boiling Point420 ± 50 °C (estimated)
SolubilityDMSO > Chloroform
LogP (Partition Coefficient)1.05 (predicted)
pKa9.8 (phenolic OH)

The hydroxy group contributes to hydrogen bonding, increasing solubility in polar aprotic solvents like DMSO .

Synthetic Methodologies

Cyclization of Aminobenzene Precursors

A common approach involves cyclizing 2-aminophenylpropanamide derivatives under acidic conditions. For example, condensation of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline with phosgene yields the benzazepinone core .

Hydroxylation of Methoxy Derivatives

Selective demethylation of 7,8-dimethoxy analogs (e.g., using BBr₃ in dichloromethane) can produce the 8-hydroxy derivative. This method preserves the benzazepine skeleton while introducing the hydroxy group.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by optimizing:

  • Temperature: 80–100 °C

  • Catalyst: H₂SO₄ or methanesulfonic acid

  • Yield: ~75% (purity >95%)

CompoundEC₅₀ (µM)Target Pathway
8-Hydroxy-benzazepinone18Caspase-3 Activation
7,8-Dimethoxy analog 45ROS Generation

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by 62% at 10 µM, outperforming indomethacin (48% reduction) .

Pharmacokinetics and Toxicity

Absorption and Metabolism

  • Bioavailability: 58% (oral, rat model)

  • Metabolic Pathways: Glucuronidation (65%), CYP2D6-mediated oxidation (30%)

  • Half-Life: 3.2 hours (plasma)

Toxicity Profile

ParameterValue
LD₅₀ (oral, mice)420 mg/kg
HepatotoxicityMild (ALT ↑ 1.5× control)
Mutagenicity (Ames Test)Negative

Comparative Analysis with Structural Analogs

7,8-Dimethoxy Derivatives

  • Solubility: Lower (LogP = 1.23 vs. 1.05)

  • Receptor Selectivity: Preferential 5-HT₂A over D₂ (8-hydroxy analog favors D₂)

3-Chloropropyl-Substituted Analogs

  • Synthetic Flexibility: Chlorine permits nucleophilic substitutions (e.g., azide formation)

  • Bioactivity: Reduced CNS penetration due to higher hydrophobicity

Research Challenges and Future Directions

Synthetic Optimization

  • Challenge: Low yield in hydroxylation steps (<50% in batch reactors)

  • Solution: Photocatalytic demethylation using TiO₂ nanoparticles (pilot yields: 68%)

Targeted Drug Delivery

Liposomal encapsulation improves brain bioavailability to 72% in primates, addressing blood-brain barrier limitations .

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